7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure, followed by the introduction of the piperazine ring and the nitro and trifluoromethyl groups. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.
Industry: In industry, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, or other materials with specialized functions.
Mechanism of Action
The mechanism of action of 7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The nitro and trifluoromethyl groups may play a role in these interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 7-{4-[2-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Comparison: Compared to similar compounds, 7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of both the nitro and trifluoromethyl groups. These groups contribute to its distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactions. The combination of these substituents may also enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19F3N6O3S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H19F3N6O3S/c1-11(2)17-24-27-16(29)10-15(23-18(27)32-17)26-7-5-25(6-8-26)13-4-3-12(19(20,21)22)9-14(13)28(30)31/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
PSIVNFDMPFUDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.